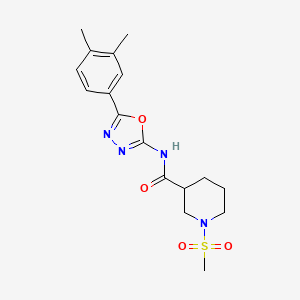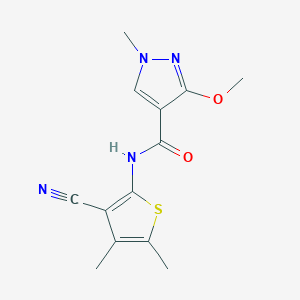![molecular formula C7H16Cl2N4O B2904267 {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride CAS No. 1390654-53-1](/img/structure/B2904267.png)
{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N4O . It has a molecular weight of 257.16072 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formulaC8H18Cl2N4O. It contains a 1,2,4-triazole ring, which is a type of heterocyclic ring. There are also methoxypropyl and methylamine groups attached to this ring . For a detailed structural analysis, it’s recommended to use software tools like molecular modeling and computational chemistry tools. Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.16072 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not specified in the available resources .Scientific Research Applications
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds in this category exhibit good to moderate activities against various microorganisms. The synthetic routes often involve the reaction of ester ethoxycarbonylhydrazones with primary amines, demonstrating the chemical versatility and potential for creating compounds with significant biological activities (Bektaş et al., 2007).
PET Imaging Agent Development
Research into the development of PET imaging agents has involved triazole derivatives. For example, [11C]SN003, a compound synthesized from a triazole precursor, was evaluated as a PET imaging agent for CRF1 receptors in baboons. This highlights the compound's utility in neuroscientific research and its potential role in the development of diagnostic tools (Kumar et al., 2006).
Synthesis of Derivatives Bearing 1,2,4-triazole Ring
The 1,2,4-triazole core motif plays a crucial role in various clinical drugs, showcasing the importance of these derivatives in medicinal chemistry. The synthesis of novel amides and amines derivatives bearing the 1,2,4-triazole ring demonstrates the ongoing research and development efforts in creating new therapeutic agents with potential applications in treating a wide range of diseases (Prasad et al., 2021).
Corrosion Inhibition
1,2,4-Triazole derivatives have also been explored for their application in corrosion inhibition. This research area highlights the compound's potential in industrial applications, such as protecting metals from corrosive environments. The effectiveness of these inhibitors in different acid media showcases the practical applications of triazole derivatives beyond biological activities (Bentiss et al., 2009).
Future Directions
properties
IUPAC Name |
[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-12-4-2-3-11-6-9-10-7(11)5-8;;/h6H,2-5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSMMNPKXHEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NN=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)




![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)





